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Compound of Interest

Compound Name:
1-(But-3-yn-1-yl)-4-

methoxybenzene

Cat. No.: B3330745 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

structural analysis of "1-(But-3-yn-1-yl)-4-methoxybenzene" and its alternatives, supported by

experimental data and protocols.

While a crystal structure for the specific molecule of interest, "1-(But-3-yn-1-yl)-4-
methoxybenzene," is not publicly available, this guide provides a comparative crystallographic

analysis of two closely related and structurally significant alternatives: 1-ethynyl-4-

methoxybenzene and 1-ethynyl-2-nitrobenzene. This comparison offers valuable insights into

the effects of electron-donating and electron-withdrawing substituents on molecular

conformation and crystal packing, which are critical considerations in rational drug design and

materials science.

The terminal alkyne and substituted benzene moieties are prevalent in medicinal chemistry,

serving as key pharmacophores or versatile synthetic handles. Understanding their three-

dimensional arrangement at the atomic level through X-ray crystallography is paramount for

optimizing molecular interactions with biological targets.

Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for 1-ethynyl-4-

methoxybenzene and 1-ethynyl-2-nitrobenzene, providing a basis for their structural
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comparison.

Table 1: Crystal Data and Structure Refinement.

Parameter
1-ethynyl-4-
methoxybenzene

1-ethynyl-2-nitrobenzene

CCDC No. 234595 Not specified

Empirical Formula C₉H₈O C₈H₅NO₂

Formula Weight 132.16 147.13

Crystal System Monoclinic Monoclinic

Space Group P2₁/n P2₁/c

a (Å) 11.239(3) 3.7874(5)

b (Å) 5.9550(12) 13.0673(16)

c (Å) 11.530(3) 13.9817(17)

α (°) 90 90

β (°) 111.89(2) 90.587(2)

γ (°) 90 90

Volume (Å³) 715.4(3) 692.11(15)

Z 4 4

Temperature (K) 150(2) Not specified

Wavelength (Å) 0.71073 Not specified

R-factor (%) 4.3 Not specified

Table 2: Selected Bond Lengths and Angles.
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Feature
1-ethynyl-4-
methoxybenzene

1-ethynyl-2-nitrobenzene

C≡C (Å) 1.183(3) ~1.18 (typical)

C-C≡C (Å) 1.427(3) ~1.43 (typical)

C-O (methoxy) (Å) 1.369(2) N/A

C-N (nitro) (Å) N/A ~1.47 (typical)

C-C≡C Angle (°) 178.0(2) ~178-179

C-O-C Angle (°) 117.8(2) N/A

O-N-O Angle (°) N/A ~124 (typical)

Note: Data for 1-ethynyl-2-nitrobenzene is based on typical values for similar structures in the

absence of a readily available CIF file.

Structural Insights and Performance Comparison
The crystallographic data reveals subtle but significant differences in the molecular geometry

and crystal packing of the two analogues, driven by the electronic nature of the para-

substituent.

The methoxy group in 1-ethynyl-4-methoxybenzene is an electron-donating group, which

influences the electron density of the aromatic ring and can participate in intermolecular

interactions through its oxygen atom. In contrast, the nitro group in 1-ethynyl-2-nitrobenzene is

a strong electron-withdrawing group, which significantly alters the electronic properties of the

phenylacetylene system and can act as a hydrogen bond acceptor.

While direct performance data in a biological context is limited for these specific small

molecules, their physicochemical properties are influenced by their substituents. For instance,

the acidity of the acetylenic proton is known to be affected by the substituent on the phenyl

ring. A study on the thermodynamic acidities of substituted phenylacetylenes showed that

electron-withdrawing groups increase the acidity (lower pKa) of the terminal alkyne.[1] This can

be a critical factor in designing inhibitors where the alkyne may interact with a metallic cofactor

or participate in hydrogen bonding.
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Furthermore, the propensity for these molecules to form different crystal packing motifs, guided

by weak intermolecular interactions such as C-H···π and C-H···O hydrogen bonds, can impact

their solid-state properties, including solubility and dissolution rate, which are key parameters in

drug development.

Experimental Protocols
The determination of the crystal structures of small molecules like those presented here follows

a standardized workflow.

Single Crystal X-ray Diffraction: A Generalized Protocol
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the

purified compound. This is typically achieved through slow evaporation of the solvent, slow

cooling of a saturated solution, or vapor diffusion. For the compounds discussed,

crystallization from solvents like ethanol, methanol, or hexane is common.

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is

selected under a microscope and mounted on a goniometer head, often using a

cryoprotectant to prevent ice formation during data collection at low temperatures.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A

monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded

as the crystal is rotated.[2] Modern diffractometers use area detectors like CCDs to efficiently

collect the intensities and positions of the diffracted X-rays.[2]

Data Reduction: The raw diffraction data is processed to correct for experimental factors

such as background noise, crystal absorption, and detector sensitivity. The intensities of the

reflections are integrated to create a unique reflection file.

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined

using computational methods such as direct methods or Patterson methods. This initial

model is then refined against the experimental data to improve the fit and determine the final

atomic coordinates, bond lengths, and angles.

Visualizing the Workflow
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The following diagrams illustrate the key stages in the X-ray crystallographic analysis of a small

molecule.

Sample Preparation Data Acquisition Structural Analysis

Synthesis Purification Crystal Growth Crystal Mounting X-ray Diffraction Data Processing Structure Solution Structure Refinement Validation Final Structure

Click to download full resolution via product page

Caption: Experimental workflow for small molecule X-ray crystallography.
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Caption: Logical relationship for the comparative analysis.

In conclusion, while the crystal structure of "1-(But-3-yn-1-yl)-4-methoxybenzene" remains

undetermined, a comparative analysis of structurally related compounds provides a robust

framework for understanding the key structural features that are pertinent to drug discovery
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and development. The data and protocols presented herein serve as a valuable resource for

researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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